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Compound of Interest

Compound Name:
3-Bromopropylamine

hydrobromide

Cat. No.: B145992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromopropylamine
hydrobromide. This document is intended to serve as a valuable resource for researchers and

professionals involved in drug development and other scientific endeavors requiring detailed

spectral analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 3-bromopropylamine
hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.1 (broad s) Singlet (broad) 3H -NH₃⁺

3.63 (t) Triplet 2H -CH₂-Br

3.05 (t) Triplet 2H -CH₂-NH₃⁺

2.25 (p) Quintet 2H -CH₂-CH₂-CH₂-

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Spectral Data

While a specific peak list for 3-Bromopropylamine hydrobromide is not readily available in

public databases, the expected chemical shifts can be estimated based on the functional

groups present.

Chemical Shift (ppm) Assignment

~38 -CH₂-NH₃⁺

~32 -CH₂-Br

~30 -CH₂-CH₂-CH₂-

Note: These are approximate values and can vary based on solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 3-bromopropylamine hydrobromide is characterized by the following

absorption bands, indicative of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Strong, Broad N-H stretch (from -NH₃⁺)

~2950 Medium C-H stretch (aliphatic)

~1600 Medium N-H bend (asymmetric)

~1500 Medium N-H bend (symmetric)

~1250 Medium C-N stretch

~650 Medium C-Br stretch

Note: The broadness of the N-H stretching band is a characteristic feature of primary amine

salts due to hydrogen bonding.

Mass Spectrometry (MS)
The mass spectrum of the free base, 3-bromopropylamine, provides valuable information about

the molecule's fragmentation pattern under electron ionization.

m/z Relative Intensity Possible Fragment

137/139 Low
[M]⁺ (Molecular ion peak with

isotopic pattern for Br)

108/110 Medium [M - CH₂NH₂]⁺

56 High [CH₂=CH-CH₂NH₂]⁺

43 High [CH₂=NH₂]⁺

30 Base Peak [CH₂=NH₂]⁺

Note: The mass spectrum of the hydrobromide salt may show different fragmentation patterns,

and the molecular ion of the salt itself is typically not observed under standard electron

ionization conditions.

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-bromopropylamine
hydrobromide.

Materials:

3-Bromopropylamine hydrobromide sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-bromopropylamine
hydrobromide and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform

automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality FT-IR spectrum of solid 3-bromopropylamine
hydrobromide.

Materials:

3-Bromopropylamine hydrobromide sample

FT-IR grade potassium bromide (KBr), dried

Agate mortar and pestle

Pellet press and die

FT-IR spectrometer

Procedure:

Sample Preparation: Place a small amount (1-2 mg) of 3-bromopropylamine
hydrobromide and approximately 100-200 mg of dry KBr powder into an agate mortar.

Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is

obtained.
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Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and

place it in the hydraulic press.

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or

translucent KBr pellet.

Spectrum Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions

of 3-bromopropylamine.

Materials:

3-Bromopropylamine (free base) sample

Mass spectrometer with an electron ionization source

Procedure:

Sample Introduction: Introduce a small amount of the volatile 3-bromopropylamine sample

into the ion source, typically via a direct insertion probe or after separation by gas

chromatography.

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV). This will cause ionization and fragmentation of the molecules.
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Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z

ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Data Analysis: Identify the molecular ion peak and the major fragment ions to elucidate the

structure of the compound. For amine hydrobromide salts, a soft ionization technique like

Electrospray Ionization (ESI) is often preferred to observe the protonated molecule.
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Caption: Workflow of spectral data acquisition and analysis.

Chemical Structure and Spectral Data Correlation
Caption: Correlation of chemical structure with spectral data.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3-
Bromopropylamine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145992#3-bromopropylamine-hydrobromide-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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